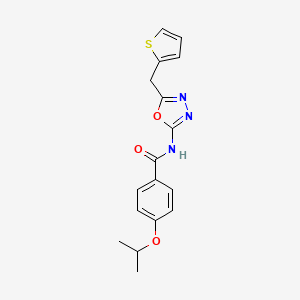

4-isopropoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-isopropoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Researchers have synthesized derivatives structurally similar to 4-isopropoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrating significant anticancer properties. One study involved the synthesis of 1,3,4-oxadiazole derivatives that underwent in vitro anticancer evaluation across various cancer cell lines, revealing notable activity against breast cancer cells (Salahuddin et al., 2014). Another research designed and synthesized benzamide derivatives with 1,3,4-oxadiazole and thiazol moieties, showing moderate to excellent anticancer activity compared to a reference drug (Ravinaik et al., 2021).

Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety highlighted their nematocidal activities, offering potential as lead compounds for nematicide development. This suggests the utility of such compounds in agricultural applications, emphasizing their ability to effectively manage nematode infestations (Liu et al., 2022).

Anti-inflammatory and Antioxidant Properties

Benzophenone appended oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory activities. These compounds exhibited cyclooxygenase-2 antagonist activity, suggesting their potential in the development of anti-inflammatory drugs (Puttaswamy et al., 2018). Additionally, novel compounds with antioxidant activity have been identified, underscoring the role of such derivatives in mitigating oxidative stress-related conditions (Tumosienė et al., 2019).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles have been explored, showing significant potential in protecting mild steel in sulphuric acid environments. This research opens pathways for the application of these compounds in industrial settings to prevent corrosion, thereby extending the lifespan of metal components (Ammal et al., 2018).

Optoelectronic Applications

Photophysical and computational studies on thiophene substituted 1,3,4-oxadiazole derivatives have revealed their potential in optoelectronic devices. These compounds exhibit desirable properties for application in photonic sensors and organic electronics, indicating their significance in the development of advanced materials for technological applications (Naik et al., 2019).

Propiedades

IUPAC Name |

4-propan-2-yloxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11(2)22-13-7-5-12(6-8-13)16(21)18-17-20-19-15(23-17)10-14-4-3-9-24-14/h3-9,11H,10H2,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDGRRBGEWCKNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)

![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)

![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)

![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)